
2,4,5-trichloro-N-propylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trichloro-N-propylbenzene-1-sulfonamide, also known as TCNB, is a sulfonamide compound that has been widely used in scientific research. TCNB is a white crystalline powder that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
2,4,5-trichloro-N-propylbenzene-1-sulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. 2,4,5-trichloro-N-propylbenzene-1-sulfonamide has been used as a tool to study the role of carbonic anhydrase in these processes.
2,4,5-trichloro-N-propylbenzene-1-sulfonamide has also been used in pharmacological research as a potential drug candidate. It has been shown to have antitumor activity and has been studied as a potential treatment for various types of cancer. 2,4,5-trichloro-N-propylbenzene-1-sulfonamide has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Mechanism Of Action
2,4,5-trichloro-N-propylbenzene-1-sulfonamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. The inhibition of carbonic anhydrase activity leads to a decrease in bicarbonate and proton concentrations, which can have various physiological effects.
Biochemical And Physiological Effects
The inhibition of carbonic anhydrase activity by 2,4,5-trichloro-N-propylbenzene-1-sulfonamide can have various biochemical and physiological effects. These effects depend on the specific tissue or organ that is affected. Inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase in the kidney can lead to a decrease in bicarbonate reabsorption, which can lead to metabolic acidosis.
Advantages And Limitations For Lab Experiments
2,4,5-trichloro-N-propylbenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It has a high affinity for carbonic anhydrase and can be used in low concentrations. However, 2,4,5-trichloro-N-propylbenzene-1-sulfonamide also has limitations. It has low selectivity for carbonic anhydrase isoforms, which can lead to off-target effects. It also has a short half-life in vivo, which can limit its effectiveness as a drug candidate.
Future Directions
There are several future directions for the study of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide. One direction is the development of more selective carbonic anhydrase inhibitors. This would allow for more targeted inhibition of specific carbonic anhydrase isoforms and reduce the risk of off-target effects. Another direction is the development of more stable analogs of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide that have a longer half-life in vivo. This would increase the effectiveness of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide as a drug candidate. Finally, 2,4,5-trichloro-N-propylbenzene-1-sulfonamide could be studied in combination with other drugs to enhance its antitumor activity or reduce its side effects.
Conclusion:
In conclusion, 2,4,5-trichloro-N-propylbenzene-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research. It has been used as a tool to study the role of carbonic anhydrase in various physiological processes and has been studied as a potential drug candidate. 2,4,5-trichloro-N-propylbenzene-1-sulfonamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme, which can have various biochemical and physiological effects. 2,4,5-trichloro-N-propylbenzene-1-sulfonamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide involves the reaction of 2,4,5-trichloronitrobenzene with propylamine and sodium sulfite. The reaction takes place in a mixture of water and ethanol, and the product is obtained through filtration and recrystallization. The yield of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide is around 70-80%, and the purity can be increased through further purification methods such as chromatography.
properties
IUPAC Name |
2,4,5-trichloro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3NO2S/c1-2-3-13-16(14,15)9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGYCSBYCDPGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-propylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
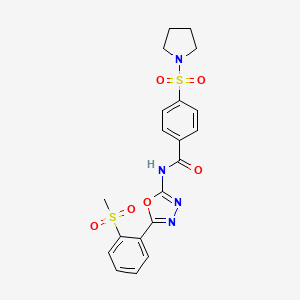
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)

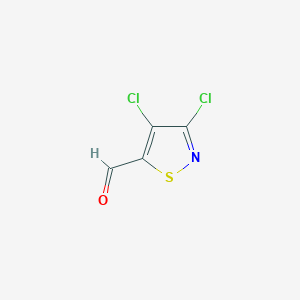

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)
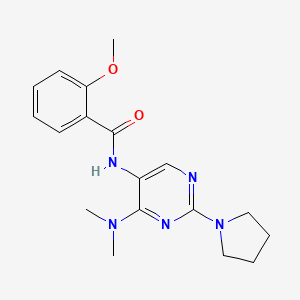

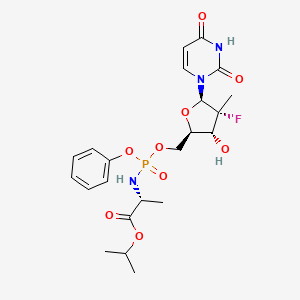
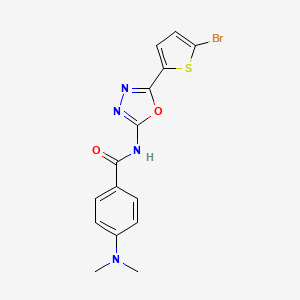
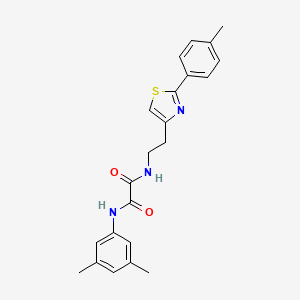
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)